4-(Acetylamino)-2-nitrobenzoic acid

CAS No.: 21573-29-5

Cat. No.: VC1963547

Molecular Formula: C9H8N2O5

Molecular Weight: 224.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21573-29-5 |

|---|---|

| Molecular Formula | C9H8N2O5 |

| Molecular Weight | 224.17 g/mol |

| IUPAC Name | 4-acetamido-2-nitrobenzoic acid |

| Standard InChI | InChI=1S/C9H8N2O5/c1-5(12)10-6-2-3-7(9(13)14)8(4-6)11(15)16/h2-4H,1H3,(H,10,12)(H,13,14) |

| Standard InChI Key | DQKOLPCSICJNQJ-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] |

| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] |

Introduction

Chemical Structure and Properties

Structural Characteristics

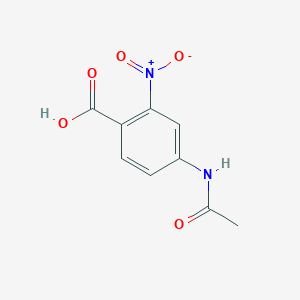

4-(Acetylamino)-2-nitrobenzoic acid possesses a benzoic acid backbone with two key substituents: an acetylamino group (-NHCOCH₃) at the para position (C-4) and a nitro group (-NO₂) at the ortho position (C-2) relative to the carboxylic acid . This spatial arrangement creates a unique electronic environment that influences its chemical behavior.

The molecular structure can be represented as follows:

| Structural Element | Description |

|---|---|

| Core Structure | Benzoic acid framework |

| Position 2 (ortho) | Nitro group (-NO₂) |

| Position 4 (para) | Acetylamino group (-NHCOCH₃) |

| Carboxylic Group | At position 1 |

Physical and Chemical Properties

The compound exhibits distinct physical and chemical properties that are summarized in the following table:

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₉H₈N₂O₅ | |

| Molecular Weight | 224.17 g/mol | |

| Physical Appearance | Solid | |

| Solubility | Soluble in polar solvents | |

| IUPAC Name | 4-acetamido-2-nitrobenzoic acid | |

| InChI | InChI=1S/C9H8N2O5/c1-5(12)10-6-2-3-7(9(13)14)8(4-6)11(15)16/h2-4H,1H3,(H,10,12)(H,13,14) | |

| InChI Key | DQKOLPCSICJNQJ-UHFFFAOYSA-N | |

| SMILES | CC(=O)NC1=CC(=C(C=C1)C(=O)O)N+[O-] |

The compound's chemical behavior is influenced by the presence of both acidic (carboxylic acid) and basic (acetylamino) functional groups. The nitro group, being strongly electron-withdrawing, affects the electron density distribution across the molecule, which in turn influences its reactivity and acidity . The carboxylic acid group confers acidic properties, while the acetylamino group can participate in hydrogen bonding and other interactions.

Synthesis and Preparation

Synthetic Routes

Several synthetic approaches have been reported for the preparation of 4-(Acetylamino)-2-nitrobenzoic acid. One common method involves the nitration of 4-acetylaminobenzoic acid, where the nitro group is introduced at the 2-position of the benzene ring.

Another approach involves reductive acetylation of the corresponding nitro compound. This one-pot reaction allows for the transformation of nitro groups to acetylamino groups without isolating the intermediate amine . The reaction typically employs reducing agents followed by acetylation.

Based on the available literature, we can outline the following synthetic pathways:

Industrial Production

A related compound, 4-Methoxy-2-nitrobenzoic acid, is synthesized industrially through oxidation of 4-Methoxy-2-nitrotoluene with potassium permanganate in water under reflux conditions, achieving approximately 80% yield . Similar approaches might be adapted for the industrial production of 4-(Acetylamino)-2-nitrobenzoic acid.

Chemical Reactivity

Functional Group Interactions

The reactivity of 4-(Acetylamino)-2-nitrobenzoic acid is predominantly influenced by its three main functional groups: the carboxylic acid, the acetylamino group, and the nitro group . Each contributes to different aspects of the compound's chemical behavior:

-

The carboxylic acid group can undergo typical reactions such as esterification, amidation, and salt formation.

-

The acetylamino group can participate in hydrogen bonding and can be hydrolyzed under acidic or basic conditions.

-

The nitro group, being strongly electron-withdrawing, activates the aromatic ring toward nucleophilic substitution reactions and can be reduced to an amino group under appropriate conditions.

Common Reactions

Based on structural similarities with related compounds, 4-(Acetylamino)-2-nitrobenzoic acid likely participates in the following reactions:

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Esterification | Methanol, acid catalyst | Methyl 4-(acetylamino)-2-nitrobenzoate | |

| Reduction of nitro group | H₂, Pd/C | 4-(Acetylamino)-2-aminobenzoic acid | |

| Hydrolysis of acetyl group | Acid/base, heat | 4-Amino-2-nitrobenzoic acid | |

| Nucleophilic substitution | Various nucleophiles | Position-dependent substituted derivatives |

The methyl ester derivative (Methyl 4-(acetylamino)-2-nitrobenzoate) has been documented as a useful intermediate in various synthetic pathways, particularly in pharmaceutical and dye synthesis.

Biological Activities and Applications

Interactions with Biological Systems

Research suggests that 4-(Acetylamino)-2-nitrobenzoic acid interacts with several biological targets. Notably, it has been reported to interact with neuraminidase, an enzyme found in influenza viruses, suggesting potential antiviral applications. This interaction involves catalyzing the removal of terminal sialic acid residues from viral and cellular glycoconjugates.

Pharmaceutical and Industrial Applications

4-(Acetylamino)-2-nitrobenzoic acid serves multiple purposes across different fields:

Its potential anti-tumor properties have been investigated, particularly in relation to proteasome inhibition, which is relevant to cancer therapy. Additionally, its interaction with neuraminidase suggests potential applications in antiviral research, specifically targeting influenza viruses.

In industrial contexts, it serves as an intermediate in the production of dyes and pigments, leveraging the chromophoric properties provided by its nitro and acetylamino groups .

Comparative Analysis with Related Compounds

Structural Analogs

Several compounds share structural similarities with 4-(Acetylamino)-2-nitrobenzoic acid, each with distinct properties and applications:

The positional isomer 2-Acetamido-4-nitrobenzoic acid (CAS 951-97-3) differs in having the acetylamino and nitro groups at reversed positions, which significantly impacts its chemical behavior and applications .

Structure-Activity Relationships

The specific arrangement of functional groups in 4-(Acetylamino)-2-nitrobenzoic acid contributes to its unique properties. The para-positioned acetylamino group and ortho-positioned nitro group create an electronic environment that differs from its structural analogs, potentially affecting its binding affinities to biological targets and its utility in various applications.

Future Research Directions

Current research on 4-(Acetylamino)-2-nitrobenzoic acid points to several promising areas for future investigation:

-

Further exploration of its interaction with neuraminidase and potential development as an antiviral agent

-

More comprehensive studies on its anti-tumor properties and mechanism of action

-

Investigation of its potential application in developing new pharmaceutical compounds

-

Exploration of more efficient and environmentally friendly synthetic routes

-

Development of novel derivatives with enhanced biological activities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume